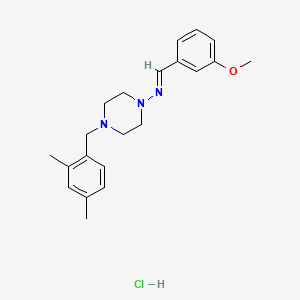![molecular formula C18H16ClNO4 B5808799 2-[(2-chlorobenzoyl)amino]-3-(4-ethoxyphenyl)acrylic acid](/img/structure/B5808799.png)
2-[(2-chlorobenzoyl)amino]-3-(4-ethoxyphenyl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-chlorobenzoyl)amino]-3-(4-ethoxyphenyl)acrylic acid, also known as CBEAA, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of N-acylarylhydrazones and has shown promising results in preclinical studies as an anti-inflammatory, antioxidant, and anticancer agent.
Mechanism of Action
The mechanism of action of 2-[(2-chlorobenzoyl)amino]-3-(4-ethoxyphenyl)acrylic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer. 2-[(2-chlorobenzoyl)amino]-3-(4-ethoxyphenyl)acrylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. 2-[(2-chlorobenzoyl)amino]-3-(4-ethoxyphenyl)acrylic acid has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, 2-[(2-chlorobenzoyl)amino]-3-(4-ethoxyphenyl)acrylic acid has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in programmed cell death.
Biochemical and Physiological Effects:
2-[(2-chlorobenzoyl)amino]-3-(4-ethoxyphenyl)acrylic acid has been shown to possess various biochemical and physiological effects. In animal models, 2-[(2-chlorobenzoyl)amino]-3-(4-ethoxyphenyl)acrylic acid has been shown to reduce inflammation, oxidative stress, and cancer growth. It has also been shown to improve liver function and reduce liver damage in animal models of liver injury. Furthermore, 2-[(2-chlorobenzoyl)amino]-3-(4-ethoxyphenyl)acrylic acid has been shown to possess neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[(2-chlorobenzoyl)amino]-3-(4-ethoxyphenyl)acrylic acid is its potential therapeutic applications in various diseases. It has been extensively studied in preclinical models and has shown promising results as an anti-inflammatory, antioxidant, and anticancer agent. However, one of the limitations of 2-[(2-chlorobenzoyl)amino]-3-(4-ethoxyphenyl)acrylic acid is its low solubility in water, which can make it difficult to administer in vivo. Furthermore, the toxicity and pharmacokinetics of 2-[(2-chlorobenzoyl)amino]-3-(4-ethoxyphenyl)acrylic acid are not fully understood, which can limit its clinical development.
Future Directions
There are several future directions for the research and development of 2-[(2-chlorobenzoyl)amino]-3-(4-ethoxyphenyl)acrylic acid. One direction is to improve the solubility and bioavailability of 2-[(2-chlorobenzoyl)amino]-3-(4-ethoxyphenyl)acrylic acid, which can enhance its therapeutic potential. Another direction is to investigate the toxicity and pharmacokinetics of 2-[(2-chlorobenzoyl)amino]-3-(4-ethoxyphenyl)acrylic acid in more detail, which can provide valuable information for its clinical development. Furthermore, future studies can focus on the potential applications of 2-[(2-chlorobenzoyl)amino]-3-(4-ethoxyphenyl)acrylic acid in other diseases, such as neurodegenerative diseases and liver injury. Finally, the development of 2-[(2-chlorobenzoyl)amino]-3-(4-ethoxyphenyl)acrylic acid analogs with improved pharmacological properties can also be explored.
Synthesis Methods
The synthesis of 2-[(2-chlorobenzoyl)amino]-3-(4-ethoxyphenyl)acrylic acid involves the reaction of 2-chlorobenzoyl hydrazine with 4-ethoxyphenylacetic acid in the presence of acetic anhydride. The reaction proceeds under reflux conditions and yields 2-[(2-chlorobenzoyl)amino]-3-(4-ethoxyphenyl)acrylic acid as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
2-[(2-chlorobenzoyl)amino]-3-(4-ethoxyphenyl)acrylic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. In preclinical studies, 2-[(2-chlorobenzoyl)amino]-3-(4-ethoxyphenyl)acrylic acid has demonstrated significant anti-inflammatory activity in animal models of acute and chronic inflammation. It has also been shown to possess antioxidant activity by scavenging free radicals and reducing oxidative stress. Furthermore, 2-[(2-chlorobenzoyl)amino]-3-(4-ethoxyphenyl)acrylic acid has exhibited anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
properties
IUPAC Name |
(E)-2-[(2-chlorobenzoyl)amino]-3-(4-ethoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4/c1-2-24-13-9-7-12(8-10-13)11-16(18(22)23)20-17(21)14-5-3-4-6-15(14)19/h3-11H,2H2,1H3,(H,20,21)(H,22,23)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNJXYXQWSRWHN-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C(\C(=O)O)/NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chlorobenzoyl)amino]-3-(4-ethoxyphenyl)acrylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-2-methylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5808727.png)
![[3-bromo-4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5808735.png)

![5-[(dimethylamino)sulfonyl]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B5808750.png)
![5-(2-methylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5808757.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide](/img/structure/B5808758.png)



![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)propanamide](/img/structure/B5808786.png)


